molecular formula C13H12BrFN2 B13038371 1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole

1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole

Cat. No.: B13038371
M. Wt: 295.15 g/mol
InChI Key: SMYVLYXJTFDDMJ-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine, fluorine, and methyl group on a phenyl ring, which is further connected to a cyclopropyl-substituted imidazole ring. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Bromination and Fluorination: The starting material, 2-methylphenyl, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

    Cyclopropylation: The intermediate product is then subjected to cyclopropylation to attach the cyclopropyl group.

    Imidazole Formation: Finally, the cyclopropylated intermediate is reacted with imidazole under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The phenyl ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-fluoro-2-methylaniline: A precursor in the synthesis of the target compound, with similar structural features.

    N-(5-bromo-4-fluoro-2-methylphenyl)-3-pyrazol-1-ylpropanamide: Another compound with a similar phenyl ring substitution pattern.

    N-(5-bromo-4-fluoro-2-methylphenyl)-2-methylpyrazole-3-carboxamide: Shares the bromine and fluorine substitutions on the phenyl ring.

Uniqueness

1-(5-Bromo-4-fluoro-2-methylphenyl)-4-cyclopropyl-1H-imidazole is unique due to the presence of the cyclopropyl group attached to the imidazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C13H12BrFN2

Molecular Weight

295.15 g/mol

IUPAC Name

1-(5-bromo-4-fluoro-2-methylphenyl)-4-cyclopropylimidazole

InChI

InChI=1S/C13H12BrFN2/c1-8-4-11(15)10(14)5-13(8)17-6-12(16-7-17)9-2-3-9/h4-7,9H,2-3H2,1H3

InChI Key

SMYVLYXJTFDDMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)Br)F

Origin of Product

United States

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